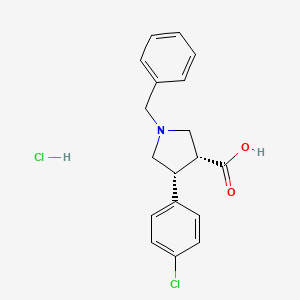

(3R,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride

Description

“(3R,4R)-1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride” (CAS: 1310819-12-5) is a chiral pyrrolidine derivative featuring a benzyl group at position 1, a 4-chlorophenyl substituent at position 4, and a carboxylic acid moiety at position 3. The stereochemistry (3R,4R) is critical for its biological activity and molecular interactions. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base form. This compound is primarily utilized in medicinal chemistry as a building block for drug discovery, particularly targeting central nervous system (CNS) receptors or enzymes due to its rigid pyrrolidine scaffold and aromatic substituents .

Properties

IUPAC Name |

(3R,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO2.ClH/c19-15-8-6-14(7-9-15)16-11-20(12-17(16)18(21)22)10-13-4-2-1-3-5-13;/h1-9,16-17H,10-12H2,(H,21,22);1H/t16-,17-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXPXNHBOBQLZFO-QJHJCNPRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C3=CC=C(C=C3)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](CN1CC2=CC=CC=C2)C(=O)O)C3=CC=C(C=C3)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3R,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride (CAS Number: 2459946-49-5) is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C18H19Cl2NO2

- Molecular Weight : 352.25 g/mol

- Purity : 97%

The structure features a pyrrolidine ring substituted with a benzyl group and a 4-chlorophenyl moiety, which may influence its interactions with biological targets.

Anticancer Potential

Recent studies have suggested that pyrrolidine derivatives exhibit significant anticancer properties. For instance, compounds similar to (3R,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid have been shown to induce apoptosis in various cancer cell lines. In one study, a related piperidine derivative demonstrated improved cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .

Table 1: Anticancer Activity of Pyrrolidine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| (3R,4R)-1-benzyl... | FaDu | TBD | Apoptosis induction |

| Piperidine derivative | Various | TBD | Inhibition of cell proliferation |

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. Research indicates that similar compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enhancing cholinergic neurotransmission. In particular, modifications in the pyrrolidine structure have shown promising results in dual inhibition profiles .

Table 2: Cholinesterase Inhibition Potency

| Compound | AChE IC50 (nM) | BuChE IC50 (nM) |

|---|---|---|

| (3R,4R)-1-benzyl... | TBD | TBD |

| N-benzylpyrrolidine derivative | TBD | TBD |

The mechanisms by which (3R,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid exerts its biological effects are multifaceted:

- Receptor Interaction : The compound may interact with various receptors involved in cell signaling pathways associated with cancer progression and neurodegeneration.

- Enzyme Inhibition : Its ability to inhibit cholinesterases suggests potential for enhancing cognitive function by increasing acetylcholine levels in the brain.

- Induction of Apoptosis : Evidence points towards the activation of apoptotic pathways in cancer cells, potentially through mitochondrial signaling .

Study on Anticancer Activity

In a recent study published in MDPI, researchers explored a series of pyrrolidine derivatives for their anticancer properties. The study highlighted how structural modifications could enhance cytotoxicity against specific cancer types. The compound under discussion was noted for its potential to induce apoptosis through mitochondrial pathways .

Alzheimer’s Disease Research

Another significant area of research involves the use of similar compounds as dual inhibitors for AChE and BuChE. A study indicated that specific structural features were essential for effective binding and inhibition, suggesting that (3R,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid could be optimized for better efficacy against Alzheimer’s disease .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between the target compound and analogous pyrrolidine derivatives:

Table 1: Structural and Functional Comparison

Key Comparative Insights

Substituent Effects: 4-Chlorophenyl (Target Compound): The chlorine atom provides moderate lipophilicity and stabilizes aromatic π-π interactions in target binding pockets . 4-Fluorophenyl (CAS N/A): Fluorine’s smaller size and electronegativity improve solubility but reduce hydrophobic interactions compared to Cl .

Stereochemistry :

- The (3R,4R) configuration in the target compound contrasts with trans isomers (e.g., CAS 1381946-87-7), which may exhibit different binding modes due to spatial arrangement .

Synthetic Yields :

- Compounds with electron-withdrawing groups (e.g., CF₃) often achieve higher purity (>99%) due to efficient crystallization, while bulkier substituents (e.g., tert-butyl) may complicate synthesis .

Biological Activity :

- Hydrochloride salts (target compound, CAS 1381946-87-7) are preferred for pharmacokinetic optimization, whereas free acids (e.g., 4-fluorophenyl analog) may require further salt formation for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.